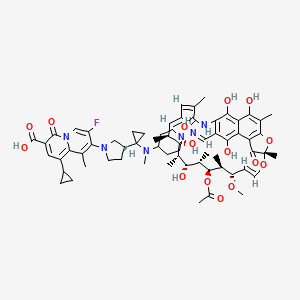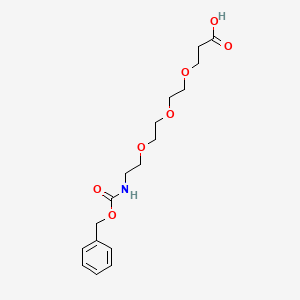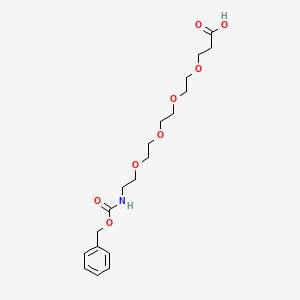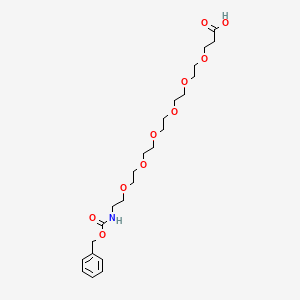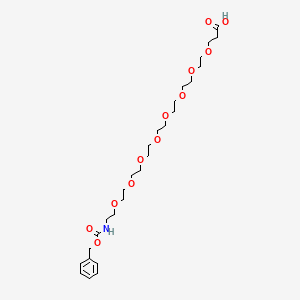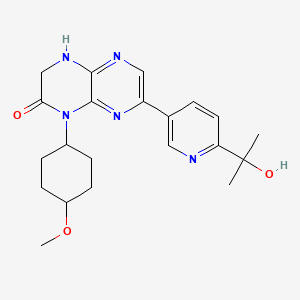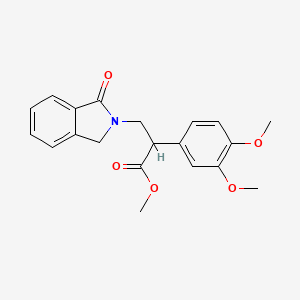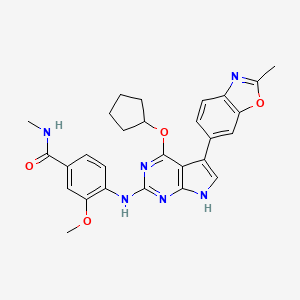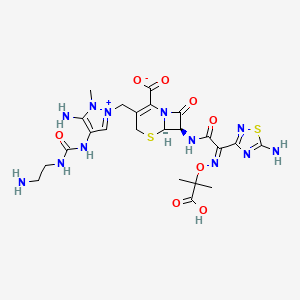
Ceftolozane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le céftolozane est un antibiotique céphalosporine de cinquième génération à large spectre semi-synthétique. Il est principalement utilisé en association avec le tazobactam, un inhibiteur de la bêta-lactamase, pour traiter les infections intra-abdominales compliquées, les infections urinaires compliquées et les pneumonies bactériennes acquises à l'hôpital. Le céftolozane est particulièrement efficace contre les bactéries gram-négatives, notamment Pseudomonas aeruginosa, qui sont résistantes aux antibiotiques conventionnels .
Applications De Recherche Scientifique
Ceftolozane has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of cephalosporin antibiotics.
Biology: this compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating various infections.
Industry: This compound is utilized in the pharmaceutical industry for the development of combination therapies to combat multidrug-resistant bacterial infections
Analyse Biochimique
Biochemical Properties
Ceftolozane exerts bactericidal activities against susceptible gram-negative and gram-positive infections by interfering with bacterial cell wall synthesis . When it is combined with tazobactam, it exerts further activity against beta-lactamase enzyme-producing bacteria, which are normally resistant to beta-lactam antibiotics .
Cellular Effects
This compound exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics . Its antibacterial activity is also mediated through this compound binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall .
Molecular Mechanism
This compound works by interfering with the production of molecules that bacteria need to build their protective cell walls . This causes weakness in the bacterial cell walls which then become prone to collapse, ultimately leading to the death of the bacteria . Tazobactam blocks the action of bacterial enzymes called beta-lactamases . These enzymes enable bacteria to break down beta-lactam antibiotics like this compound, making the bacteria resistant to the antibiotic’s action .
Temporal Effects in Laboratory Settings
The studies identified in this review demonstrate that this compound is effective in clinical practice, despite the diverse group of seriously ill patients, different levels of resistance of the pathogens treated, and varying dosing regimens used .
Dosage Effects in Animal Models
At doses equivalent to 4-7 the standard dose administered in humans, no developmental abnormalities were seen . In a neutropenic murine thigh infection model, the pharmacokinetic–pharmacodynamic index that is best correlated with this compound’s in vivo efficacy is the percentage of time in which free plasma drug concentrations exceed the minimum inhibitory concentration of a given pathogen .
Transport and Distribution
This compound demonstrates linear pharmacokinetics unaffected by the coadministration of tazobactam . It demonstrates low plasma protein binding (20 %), is primarily eliminated via urinary excretion (≥92 %), and may require dose adjustments in patients with a creatinine clearance <50 mL/min .
Méthodes De Préparation
Le céftolozane est synthétisé à partir de l'acide 7-aminocephalosporanique (7-ACA)Le processus nécessite un contrôle minutieux des conditions réactionnelles pour garantir la pureté des intermédiaires et de l'ingrédient pharmaceutique actif (API) final . Les méthodes de production industrielles se concentrent sur l'optimisation du rendement et de la pureté grâce à des techniques de purification avancées et à des mesures strictes de contrôle de la qualité .
Analyse Des Réactions Chimiques
Le céftolozane subit plusieurs types de réactions chimiques, notamment :
Oxydation : le céftolozane peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.
Réduction : les réactions de réduction peuvent modifier les groupes fonctionnels du céftolozane, modifiant ses propriétés pharmacologiques.
Substitution : le céftolozane peut subir des réactions de substitution, en particulier au niveau des parties pyrazole et thiadiazole, ce qui donne des dérivés ayant des activités biologiques différentes.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le céftolozane a un large éventail d'applications de recherche scientifique :
Chimie : il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des antibiotiques céphalosporine.
Biologie : le céftolozane est utilisé dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques.
Médecine : il est utilisé dans des essais cliniques pour évaluer son efficacité et sa sécurité dans le traitement de diverses infections.
Industrie : Le céftolozane est utilisé dans l'industrie pharmaceutique pour le développement de thérapies combinées visant à lutter contre les infections bactériennes multirésistantes
Mécanisme d'action
Le céftolozane exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP), qui sont essentielles pour l'étape finale de transpeptidation de la synthèse du peptidoglycane dans les parois cellulaires bactériennes. Cette inhibition empêche la formation d'une paroi cellulaire fonctionnelle, ce qui entraîne la lyse et la mort des cellules bactériennes. Le tazobactam, lorsqu'il est associé au céftolozane, inhibe les bêta-lactamases, des enzymes produites par les bactéries qui dégradent les antibiotiques bêta-lactamines, améliorant ainsi l'efficacité du céftolozane .
Mécanisme D'action
Ceftolozane exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death. Tazobactam, when combined with this compound, inhibits beta-lactamases, enzymes produced by bacteria that degrade beta-lactam antibiotics, thereby enhancing the efficacy of this compound .
Comparaison Avec Des Composés Similaires
Le céftolozane est souvent comparé à d'autres céphalosporines et à des associations d'inhibiteurs de la bêta-lactamase, comme la céftazidime/avibactam et le céfépime. Contrairement à la céftazidime, le céftolozane possède une chaîne latérale modifiée à la position 3 du noyau céphem, ce qui lui confère une activité antipseudomonal puissante. Le céftolozane se distingue également par sa capacité à échapper à plusieurs mécanismes de résistance utilisés par Pseudomonas aeruginosa, notamment les pompes d'efflux et la réduction de l'absorption par les porines .
Des composés similaires comprennent :
Ceftazidime : une autre céphalosporine ayant une activité antipseudomonal.
Cefepime : une céphalosporine de quatrième génération ayant une activité à large spectre.
Ceftriaxone : une céphalosporine de troisième génération utilisée pour un large éventail d'infections bactériennes.
La structure unique du céftolozane et son association avec le tazobactam le rendent particulièrement efficace contre les bactéries gram-négatives multirésistantes .
Propriétés
| Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem. | |
Numéro CAS |
689293-68-3 |
Formule moléculaire |
C23H30N12O8S2 |
Poids moléculaire |
666.7 g/mol |
Nom IUPAC |
(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/b31-11+/t12-,18-/m1/s1 |
Clé InChI |
JHFNIHVVXRKLEF-XBTMOFHYSA-N |
SMILES isomérique |
CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] |
SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] |
SMILES canonique |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CXA-101; CXA101; CXA 101; FR264205; FR 264205; FR-264205; Ceftolozane brand name: Zerbaxa (with tazobactam). |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid](/img/structure/B606508.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)

![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone](/img/structure/B606513.png)
